tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate
Description
tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate is a secondary amine-containing ester compound characterized by a tert-butyl ester group and a branched aliphatic amine substituent. The tert-butyl group enhances steric protection of the ester moiety, improving stability against hydrolysis under acidic or basic conditions . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where its amine functionality enables further derivatization (e.g., alkylation, acylation) . Its structural features, such as the β-amino ester motif, are analogous to bioactive molecules, making it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
tert-butyl 3-(3-methylbutan-2-ylamino)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c1-9(2)10(3)13-8-7-11(14)15-12(4,5)6/h9-10,13H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUBNFVTVTRIVDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)NCCC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate typically involves the reaction of tert-butyl acrylate with 3-methylbutan-2-ylamine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency.
Chemical Reactions Analysis
Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
Tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: This compound is used in biological studies to investigate its effects on cellular processes and molecular pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to changes in cellular processes and biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
The following analysis compares tert-Butyl 3-[(3-methylbutan-2-yl)amino]propanoate with structurally related tert-butyl amino esters, focusing on structural features, synthetic utility, and functional applications.
Structural Comparison
Key Observations :
- Branching vs.
- Aromatic vs. Aliphatic Substituents : Compounds with aromatic groups (e.g., benzyl in 12b or trifluoromethyl-diaziridinyl in ) exhibit distinct electronic properties, influencing photostability and binding interactions .
- Chirality : Chiral analogs (e.g., ) are critical for enantioselective applications, such as taste receptor studies, whereas the target compound lacks stereochemical complexity .
Key Observations :
- The target compound’s synthesis likely faces challenges in amine coupling due to steric hindrance from the 3-methylbutan-2-yl group, similar to low-yield reactions in 12b .
- High-yield syntheses (e.g., 12a at 90%) utilize less hindered substrates, while specialized intermediates (e.g., diaziridinyl derivatives) require precise reaction control .
Key Observations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
